1-(4-Bromo-2-fluorophenyl)-3-(cyclopropylmethyl)urea
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Overview
Description
1-(4-Bromo-2-fluorophenyl)-3-(cyclopropylmethyl)urea is a synthetic organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, a cyclopropylmethyl group, and a urea moiety
Preparation Methods
The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-(cyclopropylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The starting material, 4-bromo-2-fluoroaniline, undergoes a reaction with cyclopropylmethyl isocyanate to form the intermediate this compound.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(4-Bromo-2-fluorophenyl)-3-(cyclopropylmethyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)-3-(cyclopropylmethyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-3-(cyclopropylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
1-(4-Bromo-2-fluorophenyl)-3-(cyclopropylmethyl)urea can be compared with other similar compounds, such as:
4-Bromo-2-fluorobiphenyl: This compound shares the bromine and fluorine substitution pattern on the phenyl ring but lacks the urea and cyclopropylmethyl groups.
1-(4-Bromo-2-fluorophenyl)cyclopropylmethanamine: This compound contains the cyclopropylmethyl group but differs in the functional group attached to the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12BrFN2O |
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Molecular Weight |
287.13 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(cyclopropylmethyl)urea |
InChI |
InChI=1S/C11H12BrFN2O/c12-8-3-4-10(9(13)5-8)15-11(16)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,14,15,16) |
InChI Key |
ZBMHBHNCSNSRQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)NC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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